(4-Bromobutyl)boronic acid

Overview

Description

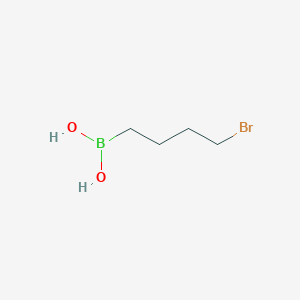

(4-Bromobutyl)boronic acid is an organoboron compound characterized by a four-carbon alkyl chain terminating in a boronic acid (–B(OH)₂) group and a bromine atom at the fourth carbon. This structure combines the reactivity of boronic acids with the electronic and steric effects of the brominated alkyl chain. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensors, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines .

Preparation Methods

Preparation Methods of (4-Bromobutyl)boronic Acid

Synthesis via Hydroboration of 4-Bromo-1-butene with Catecholborane

The most commonly reported and reliable method for preparing this compound involves the hydroboration of 4-bromo-1-butene using catecholborane as the boron source. This method was described in detail by Brown et al. (1971) and has been widely adopted in subsequent research.

- 4-Bromo-1-butene is reacted with an excess of catecholborane under an inert nitrogen atmosphere to prevent oxidation.

- The reaction mixture is heated to approximately 95°C and stirred for about 4 hours.

- After completion, unreacted catecholborane is removed under vacuum.

- Water is then added to hydrolyze the intermediate 2-(4-bromobutyl)-1,3,2-benzodioxaborole, yielding this compound.

- The product is isolated typically by distillation under high vacuum or by recrystallization.

- This method typically affords the boronic acid in yields around 75-80%.

- The product is stable when stored under inert atmosphere at 2-8°C.

$$

\text{4-Bromo-1-butene} + \text{Catecholborane} \xrightarrow[\text{N}2]{95^\circ C, 4h} \text{Intermediate} \xrightarrow{\text{H}2\text{O}} (4\text{-Bromobutyl})\text{boronic acid}

$$

This method is favored for its straightforwardness and relatively high yield.

Alternative Synthetic Routes and Industrial Scale Production

Industrial production methods generally follow the hydroboration approach but include optimizations such as:

- Use of continuous flow reactors to improve reaction control and safety.

- Additional purification steps like chromatography or recrystallization to enhance product purity.

- Scale-up adaptations to maintain yield and reduce reaction times.

Other synthetic routes reported in the literature include:

- Bromine–Lithium Exchange Followed by Borylation: This involves lithiation of a bromobutyl precursor followed by reaction with boron electrophiles (e.g., trialkoxyboranes). Flow chemistry techniques have been applied to suppress side reactions and improve selectivity.

- Transmetallation from Organosilicon or Organostannane Precursors: Trialkylaryl silanes or stannanes can be transmetallated with boron halides to form boronic esters, which upon hydrolysis yield the boronic acid.

However, these alternative methods are less commonly used for this compound specifically, due to the efficiency of the hydroboration route.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroboration with Catecholborane | 4-Bromo-1-butene | Catecholborane | 95°C, N2 atmosphere, 4 h | 75-80 | Most common, straightforward |

| Bromine–Lithium Exchange + Borylation | 4-Bromobutyl bromide or similar | n-BuLi, Boron electrophile | Low temp lithiation, flow chemistry | Moderate | Suppresses side reactions, flow method |

| Transmetallation from Organosilanes | Trialkylaryl silanes | Boron halides | Room temp | Variable | Less common for this compound |

| 4-Bromobutyric Acid Preparation | γ-Butyrolactone | Dry HBr gas | Room temp, crystallization | High | Precursor synthesis, scalable |

Detailed Research Findings and Notes

- The hydroboration method is well-documented and provides a reliable route to this compound with good yields and purity.

- The reaction mechanism involves the addition of the boron-hydrogen bond across the alkene double bond of 4-bromo-1-butene, forming a boronate intermediate that is hydrolyzed to the boronic acid.

- The use of an inert atmosphere (nitrogen) is critical to prevent oxidation of sensitive boron intermediates.

- Industrial processes optimize reaction parameters and purification to meet large-scale production demands.

- Flow chemistry approaches have been explored to improve selectivity and suppress side reactions such as protonation or butylation during lithiation-borylation sequences.

- The preparation of 4-bromobutyric acid via γ-butyrolactone ring-opening with HBr is a practical method for obtaining a key intermediate for further functionalization.

- The boronic acid group in this compound is reactive and can be further derivatized or used in coupling reactions, which underscores the importance of obtaining a pure and stable compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Substitution: The bromine atom in the butyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of boronic esters.

Substitution: Formation of substituted butylboronic acids.

Scientific Research Applications

(4-Bromobutyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Utilized in the synthesis of biologically active molecules and as a building block for drug development.

Medicine: Investigated for its potential in developing boron-containing drugs, particularly in cancer treatment.

Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Bromobutyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The bromine atom in the butyl chain can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Structural and Electronic Properties

The bromine atom in (4-Bromobutyl)boronic acid distinguishes it from other alkyl and aryl boronic acids. Key comparisons include:

*EWG = Electron-Withdrawing Group.

†Estimated based on halogen-induced pKa depression .

‡Higher pKa limits physiological glucose binding .

Key Insights :

- The bromine substituent lowers the pKa compared to non-halogenated alkyl boronic acids, enabling diol binding (e.g., glucose) at near-physiological pH .

- Aryl boronic acids (e.g., phenylboronic acid) exhibit higher pKa due to resonance stabilization, limiting their utility in physiological applications .

Reactivity and Binding Affinity

Boronic acids bind diols and amines via reversible esterification. The bromobutyl chain influences reactivity:

- Diol Binding : Lower pKa enhances binding to cis-diols (e.g., glucose) at pH 7.4, unlike 4-MCPBA, which requires higher pH for effective binding .

- Hydrolysis Stability : Alkyl boronic acids generally exhibit higher hydrolytic stability than aryl derivatives, though bromine may slightly increase lability .

Key Insights :

- Bromine’s electronegativity may enhance interactions with biological targets (e.g., enzymes or nucleic acids) compared to non-halogenated analogs .

- Bulky aryl boronic acids (e.g., phenanthren-9-yl) show potent cytotoxicity but face solubility challenges, whereas alkyl derivatives like this compound may offer better bioavailability .

Q & A

Q. What are the optimal synthetic routes for (4-Bromobutyl)boronic acid, and how do reaction conditions influence yield and purity?

Advanced Synthesis & Methodological Considerations

The synthesis of this compound typically involves halogenation and boronation steps. highlights a specific protocol where the compound is synthesized via a multi-step reaction, likely involving the introduction of a bromine atom into a butyl chain followed by boronic acid functionalization. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance boronation efficiency.

- Catalysts : Transition metal catalysts (e.g., palladium) are often critical for cross-coupling reactions in boronic acid synthesis.

- Purification challenges : Due to the hygroscopic nature of boronic acids, anhydrous conditions and silica gel chromatography are recommended .

Data from analogous syntheses suggest yields range from 50–70%, with purity >95% achievable via recrystallization in non-polar solvents.

Q. How does the bromobutyl chain in this compound influence its binding kinetics with diol-containing biomolecules?

Kinetic Analysis & Structural Impact

The alkyl chain length and bromine substituent significantly affect binding kinetics. demonstrates that aliphatic boronic acids exhibit faster binding equilibria with sugars (e.g., D-fructose) compared to aromatic analogs due to reduced steric hindrance. For this compound:

- kon values : The bromine atom may slightly retard binding due to electron-withdrawing effects, but the flexible butyl chain facilitates diol access.

- Thermodynamic vs. kinetic control : Stopped-flow studies (as in ) reveal kon values for aliphatic boronic acids are ~10³ M⁻¹s⁻¹, with binding equilibria reached within seconds.

Methodologically, fluorescence quenching assays or surface plasmon resonance (SPR) can quantify these interactions .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

Analytical Challenges & Solutions

Boronic acids undergo dehydration to form boroxines, complicating mass spectrometry. and propose:

- Derivatization : Pre-treatment with diols (e.g., pinacol) converts boronic acids to stable esters, eliminating trimerization.

- On-plate esterification : Using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables in situ stabilization, improving MALDI-MS signal clarity .

- High-resolution MS/MS : For sequencing, collision-induced dissociation (CID) fragments derivatized peptides without boroxine interference.

Q. How can this compound be utilized in targeted drug delivery systems?

Bioconjugation & Pharmacological Applications

The bromine moiety serves as a versatile handle for bioconjugation. and highlight:

- Liposome functionalization : The bromobutyl chain can anchor boronic acids to lipid bilayers, enabling sugar-mediated targeting of glycoprotein-rich tissues (e.g., tumors).

- Prodrug design : The boronic acid group can reversibly bind to catechol-containing drugs, facilitating pH-responsive release in acidic environments (e.g., tumor microenvironments).

Methodologically, click chemistry (e.g., azide-alkyne cycloaddition) or SN2 displacement reactions are employed for conjugation .

Q. What thermal degradation pathways are relevant for this compound, and how do structural features influence stability?

Thermogravimetric Analysis & Stability Profiling

Aliphatic boronic acids generally exhibit lower thermal stability than aromatic analogs. (on aromatic boronic acids) provides a framework:

- Degradation mechanisms : Dehydration (150–200°C) forms boroxines, followed by chain scission above 250°C.

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) or encapsulation in polymeric matrices (e.g., PLGA) delays decomposition.

Thermogravimetric analysis (TGA) under nitrogen is recommended to profile degradation .

Q. What computational tools predict the bioactivity of this compound derivatives against enzyme targets?

QSAR & Molecular Docking Approaches

and describe data-driven strategies:

- Descriptor-based modeling : Mordred-derived QSAR parameters (e.g., topological polar surface area) correlate with proteasome inhibition (IC50 values).

- Docking studies : The bromobutyl chain’s hydrophobicity enhances binding to hydrophobic enzyme pockets (e.g., tubulin’s colchicine site).

Tools like AutoDock Vina or Schrödinger Suite can simulate binding modes, validated by enzymatic assays (e.g., tubulin polymerization inhibition) .

Q. How do conflicting reports on boronic acid toxicity impact the design of in vivo studies for this compound?

Contradiction Analysis & Risk Mitigation

While claims boronic acids are generally safe, notes inhalation risks. For in vivo studies:

- Dosage optimization : Acute toxicity studies in rodents (LD50 determination) are critical.

- Biodistribution : Radiolabeling (e.g., ¹⁸F for PET imaging) tracks accumulation in organs, identifying off-target effects.

- Contradiction resolution : Species-specific metabolism (e.g., esterase activity) may explain toxicity disparities .

Q. Can this compound act as a radical precursor in photoelectrochemical reactions?

Emerging Applications in Catalysis

suggests boronic acids generate radicals under UV light. For this compound:

- Mechanism : Homolytic cleavage of the B–C bond produces alkyl radicals, applicable in C–C coupling reactions.

- Optimization : Photoinitiators (e.g., eosin Y) enhance radical yield. Electrochemical methods (cyclic voltammetry) confirm redox activity .

Properties

IUPAC Name |

4-bromobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJXKSGBEKVCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558816 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61632-72-2 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.